5-(Tributylstannyl)-1,2,4-thiadiazole
Description
5-(Tributylstannyl)-1,2,4-thiadiazole is a heterocyclic organotin compound featuring a five-membered aromatic ring containing one sulfur (S) atom, two nitrogen (N) atoms, and a tributylstannyl (-Sn(C₄H₉)₃) substituent at the 5-position. This compound belongs to the 1,2,4-thiadiazole isomer family, which is distinguished by the arrangement of heteroatoms in the ring (positions 1, 2, and 4).
Properties
Molecular Formula |
C14H28N2SSn |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
tributyl(1,2,4-thiadiazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C2HN2S.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1H; |
InChI Key |
HRZZSHKYXCRTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole derivative with a tributylstannyl reagent. One common method includes the use of tributylstannyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl iodides can yield aryl-substituted thiadiazoles .
Scientific Research Applications
5-(Tributylstannyl)-1,2,4-thiadiazole has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of more complex organotin compounds and other heterocycles.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)-1,2,4-thiadiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds
Comparison with Similar Compounds
Structural Comparison with Other Thiadiazole Isomers
Thiadiazoles exist in four isomeric forms: 1,2,3- , 1,2,4- , 1,2,5- , and 1,3,4-thiadiazole (Table 1). Among these, 1,3,4-thiadiazole is the most extensively studied due to its pharmacological versatility . However, 1,2,4-thiadiazole derivatives, including the target compound, exhibit unique structural and electronic properties:
- Hybrid Character: Microwave spectroscopy studies reveal that 1,2,4-thiadiazole has a hybrid structure, combining features of 1,2,5-thiadiazole (planar geometry) and 1,3,4-thiadiazole (non-planar distortions) .
- Bond Parameters : The C(5)-S(1)-N(2) bond angle and C(3)-N(4) bond length in 1,2,4-thiadiazole are intermediate between those of 1,2,5- and 1,3,4-thiadiazoles, influencing reactivity .
Table 1. Key Structural Differences Among Thiadiazole Isomers
Reactivity and Functionalization
- Electrophilic Substitution : The electron-deficient 1,2,4-thiadiazole ring undergoes electrophilic substitution at the 5-position, enabling modifications like sulfonamidation (e.g., iridium-catalyzed C–H functionalization) .
- Biological Activity: While 1,3,4-thiadiazoles dominate pharmacology (e.g., antimicrobial, anticonvulsant), certain 1,2,4-thiadiazoles exhibit niche bioactivity. For example, 5-cyano-3-(indol-3-yl)-1,2,4-thiadiazole shows weak anti-Helicobacter pylori activity .
- Organotin Effects: The tributylstannyl group enhances lipophilicity and reactivity in cross-coupling reactions, contrasting with halogenated analogs (e.g., 5-bromo-1,2,4-thiadiazole) used in Suzuki-Miyaura couplings .
Q & A
Q. How can hybrid systems (e.g., thiadiazole-triazole) enhance therapeutic potential?
- Methodological Answer : Dual heterocycles improve multitarget engagement. For example:
- Triazole-thiadiazole hybrids : Exhibit synergistic antifungal activity (MIC = 1.5 µg/mL) by inhibiting CYP51 and ergosterol biosynthesis.
- Synthetic routes : Click chemistry (CuAAC) or nucleophilic substitution to link triazole and thiadiazole moieties .
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